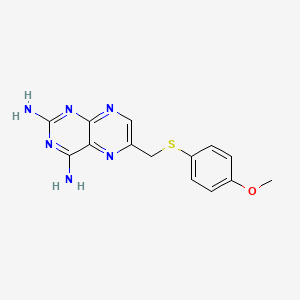
2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by the presence of a pteridine ring system substituted with a 4-methoxyphenylthio group at the 6-position and a diamine group at the 2,4-positions. The hydrate form indicates that the compound contains water molecules in its crystalline structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe in biochemical assays.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mécanisme D'action
The mechanism of action of 2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Chloromethyl)-2,4-pteridinediamine: Similar structure but with a chloromethyl group instead of a methoxyphenylthio group.
6-(Ethoxymethyl)-5,6,7,8-tetrahydro-2,4-pteridinediamine: Contains an ethoxymethyl group and a tetrahydro ring system.
Uniqueness
2,4-Pteridinediamine, 6-((4-methoxyphenylthio)methyl), 0.3 hydrate is unique due to the presence of the 4-methoxyphenylthio group, which imparts specific chemical and biological properties. This substitution enhances its potential as an antioxidant and anti-inflammatory agent compared to other similar compounds .
Propriétés
Numéro CAS |
174654-76-3 |
|---|---|
Formule moléculaire |
C14H14N6OS |
Poids moléculaire |
314.37 g/mol |
Nom IUPAC |
6-[(4-methoxyphenyl)sulfanylmethyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C14H14N6OS/c1-21-9-2-4-10(5-3-9)22-7-8-6-17-13-11(18-8)12(15)19-14(16)20-13/h2-6H,7H2,1H3,(H4,15,16,17,19,20) |
Clé InChI |
PTTIXOAZMYSSNZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)SCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


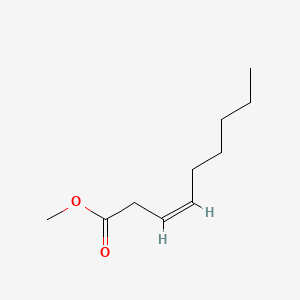
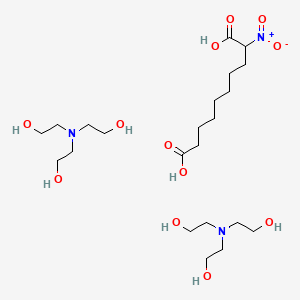
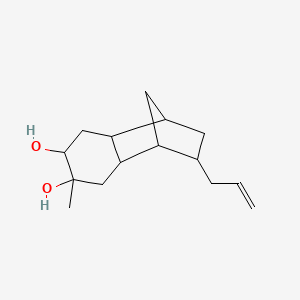
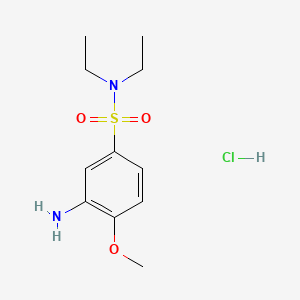
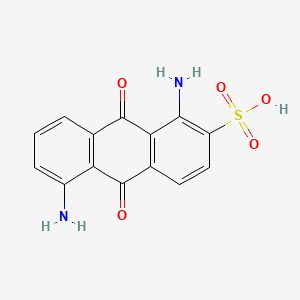
![N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide](/img/structure/B12682283.png)

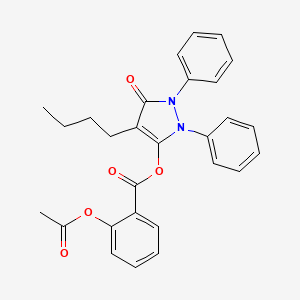

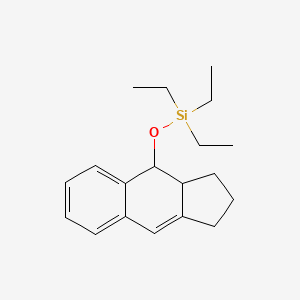

![4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]](/img/structure/B12682315.png)
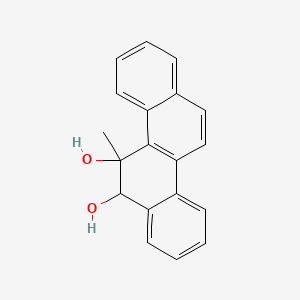
![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
